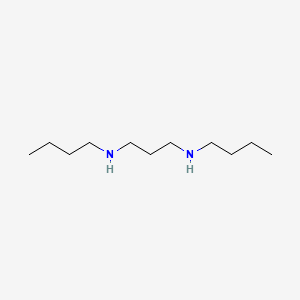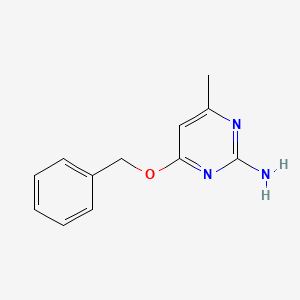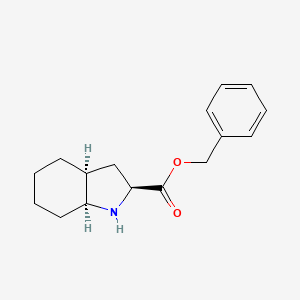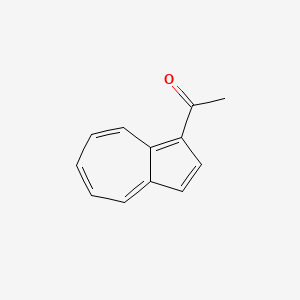![molecular formula C6H6N4S B8715895 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione CAS No. 100114-29-2](/img/structure/B8715895.png)
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, making it a preferred method for large-scale synthesis .
化学反応の分析
Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives that exhibit enhanced biological activities. These derivatives are often used in medicinal chemistry for the development of new drugs .
科学的研究の応用
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione has a wide range of scientific research applications. Additionally, it is used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which have antimalarial activity . The compound is also investigated for its pharmacological activity, particularly its binding to HIV TAR RNA, making it a potential candidate for antiviral drug development .
作用機序
The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds: Similar compounds to 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione include 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene, and 7-Hydroxy-5-methyl-1,3,4-triazaindolizine .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit specific molecular pathways, such as the ERK signaling pathway, highlights its potential as a therapeutic agent .
特性
CAS番号 |
100114-29-2 |
|---|---|
分子式 |
C6H6N4S |
分子量 |
166.21 g/mol |
IUPAC名 |
7-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
InChI |
InChI=1S/C6H6N4S/c1-4-2-3-7-5-8-6(11)9-10(4)5/h2-3H,1H3,(H,9,11) |
InChIキー |
YJRRWJRVQFNMQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NC2=NC(=S)NN12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


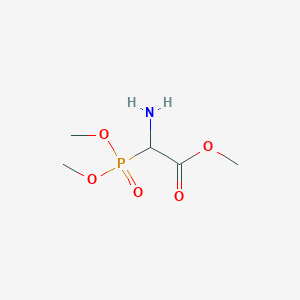
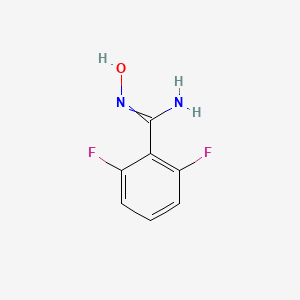
![Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8715831.png)

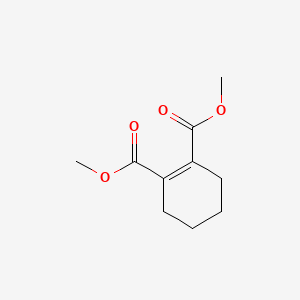
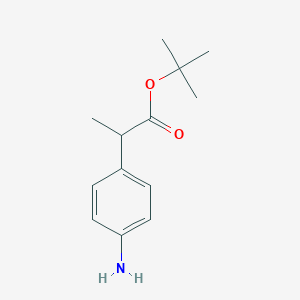
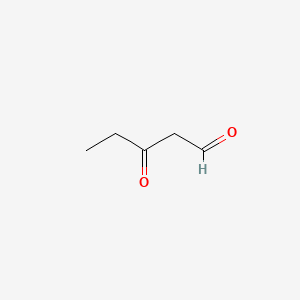
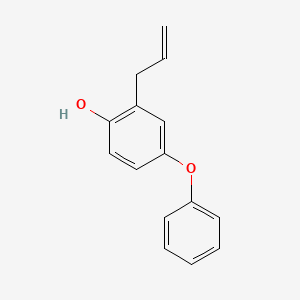
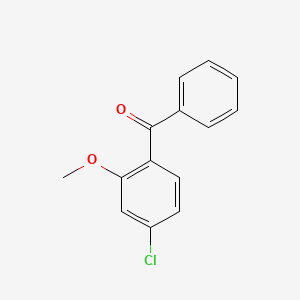
![5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8715897.png)
